

Solubility profile of Plinol in polar and non-polar solvents

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Compound of Interest		
Compound Name:	Plinol	
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Technical Guide: Solubility Profile of Plinol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of **Plinol** (CAS: 72402-00-7), a bicyclic monoterpenoid with the molecular formula C₁₀H₁₈O.[1] **Plinol**'s amphiphilic nature, stemming from a hydrophilic hydroxyl group and a lipophilic hydrocarbon framework, results in a distinct solubility profile across various polar and non-polar solvent systems.[1] This guide summarizes quantitative solubility data, details the experimental protocols for its determination, and illustrates key workflows and related biological pathways.

Physicochemical Properties & Solubility Profile

Plinol is a cyclopentanol derivative characterized by two methyl substituents and an isopropenyl group.[1] Its molecular structure imparts a moderate degree of both hydrophilicity and lipophilicity, making it a compound of interest in fragrance, cosmetic, and pharmaceutical applications.[1][2]

The key to its solubility lies in its dual chemical nature. The tertiary hydroxyl (-OH) group can participate in hydrogen bonding with polar solvents, while the extensive hydrocarbon skeleton allows for hydrophobic interactions with non-polar media.[1] This amphiphilic character governs its performance as a potential emulsifying agent and surfactant.[1][2]



Quantitative Solubility Data

The solubility of **Plinol** has been experimentally determined in various solvents at standard temperature and pressure. The data highlights its limited solubility in aqueous solutions and enhanced solubility in organic solvents.

Solvent System	Solvent Type	Dielectric Constant (ε) at 20°C	Solubility (g/L) at 23.5°C	Molar Solubility (mM) at 23.5°C	Reference
Water	Polar Protic	80.1	1.482	~9.6	[1][3]
Ethanol	Polar Protic	24.5	Miscible	Miscible	[1]
Methanol	Polar Protic	33.0	Miscible	Miscible	[1]
Acetone	Polar Aprotic	21.0	Soluble	Soluble	-
Dichlorometh ane (DCM)	Non-Polar	9.1	Very Soluble	Very Soluble	-
Hexane	Non-Polar	1.9	Soluble	Soluble	-

Note: "Soluble" and "Miscible" are qualitative descriptors from literature; quantitative values for these solvents are not consistently published. The octanol/water partition coefficient (LogP) of **Plinol** is approximately 2.36 to 2.87, indicating a preference for lipophilic environments over aqueous ones.[1][4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines the standardized shake-flask method (OECD Guideline 105) for determining the aqueous solubility of **Plinol**.

Objective: To determine the saturation concentration of **Plinol** in a buffered aqueous solution at a constant temperature.

Materials:



- **Plinol** (purity >99%)
- Reagent-grade water (Type 1)
- pH 7.4 Phosphate-Buffered Saline (PBS)
- Analytical balance
- 20 mL glass scintillation vials with screw caps
- Orbital shaker with temperature control
- Centrifuge capable of >2000 x g
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringe filters (0.22 μm, PTFE or other compatible material)
- Calibrated pipettes

Methodology:

- Preparation of Stock Solution: Prepare a high-concentration stock solution of Plinol in a suitable organic solvent (e.g., acetonitrile) for HPLC calibration.
- Calibration Curve Generation: Create a series of standard solutions from the stock solution by serial dilution. Analyze these standards via HPLC to generate a linear calibration curve of peak area versus concentration.
- Sample Preparation: Add an excess amount of solid **Plinol** to several vials containing a known volume of pH 7.4 PBS. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the samples to equilibrate for at least 48-72 hours. A preliminary kinetic study is recommended to determine the time required to reach a plateau.

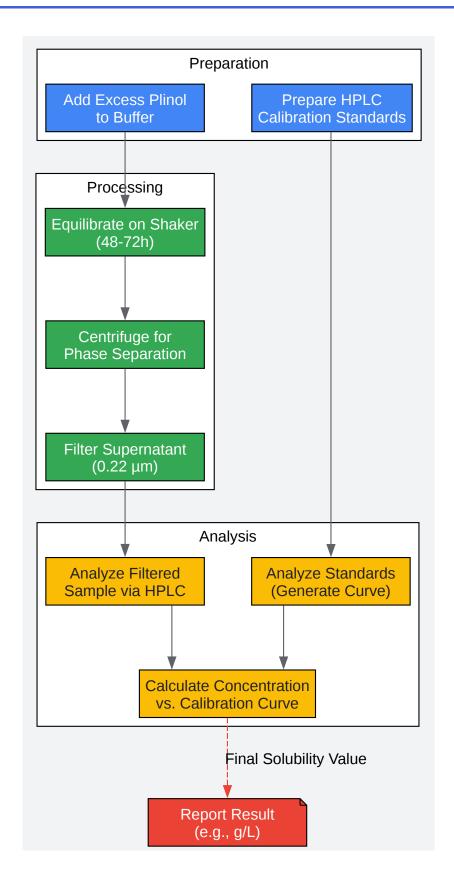


- Phase Separation: After equilibration, allow the vials to stand undisturbed for 24 hours to let coarse material settle. Subsequently, centrifuge the vials at high speed to pellet any remaining suspended solid.
- Sample Analysis: Carefully collect an aliquot from the clear supernatant. Filter the aliquot using a 0.22 μm syringe filter to remove any fine particulates.
- Quantification: Dilute the filtered supernatant to fall within the range of the HPLC calibration curve and analyze it.
- Data Interpretation: Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of **Plinol** in the saturated solution. The average from replicate vials is reported as the aqueous solubility.

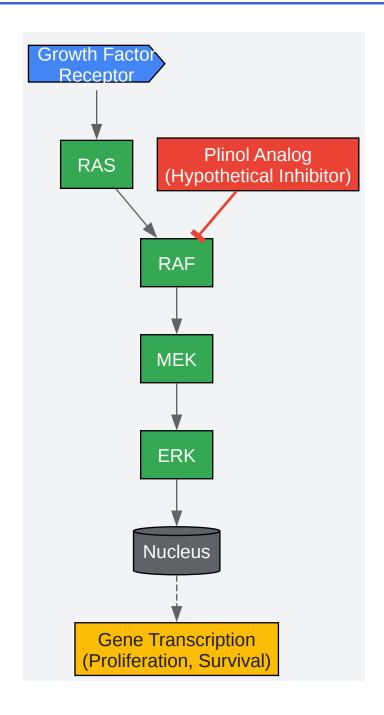
Visualizations: Workflows and Pathways Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.









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